2(3H)-Furanone, 3-(4-chlorobenzoyl)dihydro-
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Overview
Description
2(3H)-Furanone, 3-(4-chlorobenzoyl)dihydro- is a chemical compound that belongs to the class of furanones. Furanones are heterocyclic organic compounds containing a furan ring with a ketone group. The specific structure of this compound includes a 4-chlorobenzoyl group attached to the furanone ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 3-(4-chlorobenzoyl)dihydro- typically involves the reaction of 4-chlorobenzoyl chloride with a suitable furanone precursor under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like acetone to facilitate the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 3-(4-chlorobenzoyl)dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
2(3H)-Furanone, 3-(4-chlorobenzoyl)dihydro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 3-(4-chlorobenzoyl)dihydro- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A related compound with a fused benzene and furan ring structure.
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Pyrrolopyrazine: A nitrogen-containing heterocyclic compound with pyrrole and pyrazine rings
Uniqueness
2(3H)-Furanone, 3-(4-chlorobenzoyl)dihydro- is unique due to the presence of the 4-chlorobenzoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
58688-28-1 |
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Molecular Formula |
C11H9ClO3 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
3-(4-chlorobenzoyl)oxolan-2-one |
InChI |
InChI=1S/C11H9ClO3/c12-8-3-1-7(2-4-8)10(13)9-5-6-15-11(9)14/h1-4,9H,5-6H2 |
InChI Key |
MAPJZANRMWCSSW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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